5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Description
5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O6S and its molecular weight is 405.39. The purity is usually 95%.
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Mechanism of Action
Target of action
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of action
The mode of action of oxazole derivatives can vary greatly depending on their structure and the specific functional groups they contain. They have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Biochemical pathways
Oxazole derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary greatly depending on their specific structure. Some oxazole derivatives have been found to have good bioavailability .
Result of action
The molecular and cellular effects of oxazole derivatives can vary greatly depending on their specific structure and biological targets. They have been found to exhibit a variety of biological activities .
Action environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions inside the body .
Properties
IUPAC Name |
N-[4-[[3-(methanesulfonamido)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S/c1-9-6-12(20-27-9)14(22)19-16-18-13(8-26-16)15(23)17-10-4-3-5-11(7-10)21-28(2,24)25/h3-8,21H,1-2H3,(H,17,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECTEFKRVHSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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